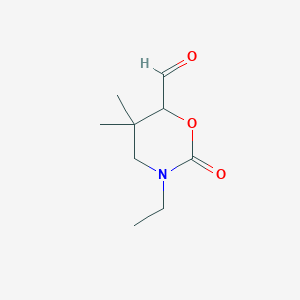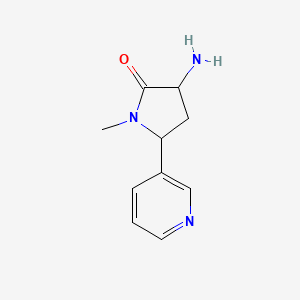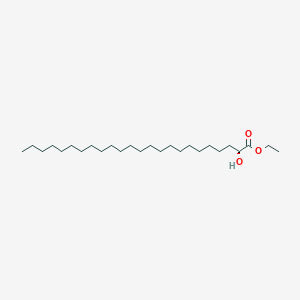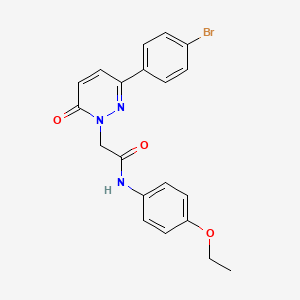
3-Ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is a heterocyclic compound with a unique structure that includes an oxazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazinane derivatives and related heterocyclic compounds. Examples include:
- 3-Methyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- 3-Propyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
Uniqueness
3-Ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is unique due to its specific ethyl and dimethyl substitutions, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C9H15NO3/c1-4-10-6-9(2,3)7(5-11)13-8(10)12/h5,7H,4,6H2,1-3H3 |
InChI Key |
AXIZGCIJZQDIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(OC1=O)C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methylspiro[3.5]nonan-1-ol](/img/structure/B14865126.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)



![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)





![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B14865175.png)
